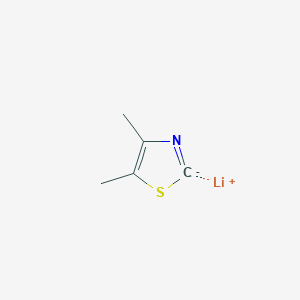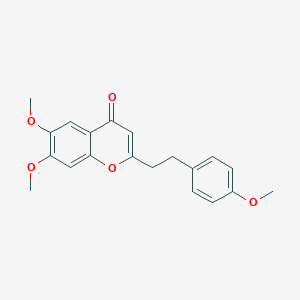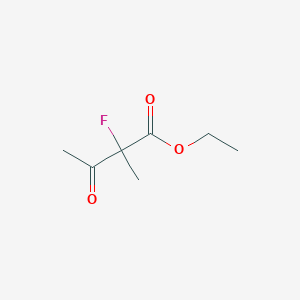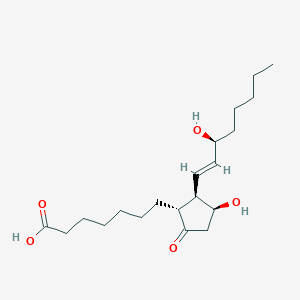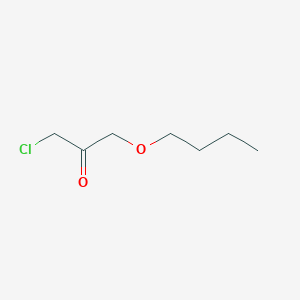
1-Butoxy-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-3-chloropropan-2-one, also known as BCP, is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid that has a strong odor and is soluble in water. BCP is an important intermediate in the synthesis of various chemicals and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Butoxy-3-chloropropan-2-one is not well understood, but it is believed to act as an alkylating agent, reacting with various nucleophiles in the body. 1-Butoxy-3-chloropropan-2-one has been shown to induce DNA damage and inhibit DNA repair mechanisms, which may contribute to its cytotoxic effects.
Effets Biochimiques Et Physiologiques
1-Butoxy-3-chloropropan-2-one has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and neurotoxicity. It has been shown to induce apoptosis in various cell lines and has been studied for its potential anticancer properties. 1-Butoxy-3-chloropropan-2-one has also been shown to induce oxidative stress and disrupt cellular signaling pathways, which may contribute to its cytotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Butoxy-3-chloropropan-2-one is a useful reagent in the synthesis of various chemicals and is readily available in the market. It is relatively inexpensive and has a high purity, making it suitable for use in various lab experiments. However, 1-Butoxy-3-chloropropan-2-one is also highly toxic and must be handled with care. It is important to use appropriate safety precautions when working with 1-Butoxy-3-chloropropan-2-one, including wearing protective clothing and gloves.
Orientations Futures
There are several future directions for the study of 1-Butoxy-3-chloropropan-2-one. One area of research is the development of new synthetic routes for 1-Butoxy-3-chloropropan-2-one that are more efficient and environmentally friendly. Another area of research is the study of 1-Butoxy-3-chloropropan-2-one's potential as an anticancer agent, as it has been shown to induce apoptosis in various cancer cell lines. Additionally, the potential neurotoxic effects of 1-Butoxy-3-chloropropan-2-one warrant further investigation, as it has been shown to induce neuronal cell death in vitro. Overall, the study of 1-Butoxy-3-chloropropan-2-one has the potential to lead to the development of new drugs and chemicals with various applications.
Méthodes De Synthèse
The synthesis of 1-Butoxy-3-chloropropan-2-one involves the reaction of 3-chloropropan-1-ol with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 60-70°C and the resulting product is purified through distillation. This synthesis method is widely used in the industry and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-Butoxy-3-chloropropan-2-one is widely used in scientific research as a solvent and intermediate in the synthesis of various chemicals. It is also used as a reagent in the preparation of various derivatives of carboxylic acids and alcohols. 1-Butoxy-3-chloropropan-2-one is particularly useful in the synthesis of esters, which are important intermediates in the production of various fragrances, flavors, and pharmaceuticals.
Propriétés
Numéro CAS |
116024-29-4 |
|---|---|
Nom du produit |
1-Butoxy-3-chloropropan-2-one |
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
1-butoxy-3-chloropropan-2-one |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-4-10-6-7(9)5-8/h2-6H2,1H3 |
Clé InChI |
XYSQEUQZUFPMLZ-UHFFFAOYSA-N |
SMILES |
CCCCOCC(=O)CCl |
SMILES canonique |
CCCCOCC(=O)CCl |
Synonymes |
2-Propanone, 1-butoxy-3-chloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




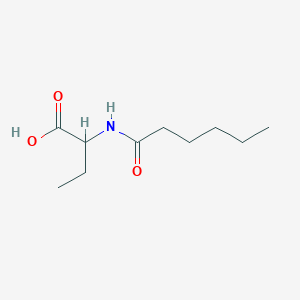
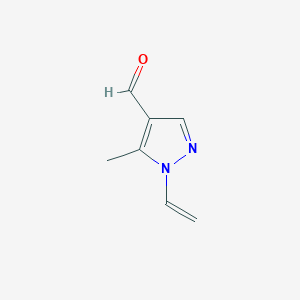
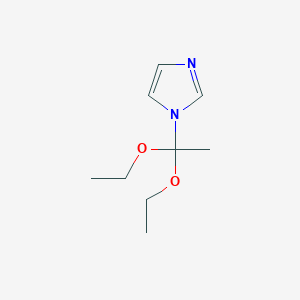
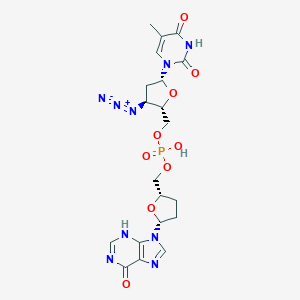
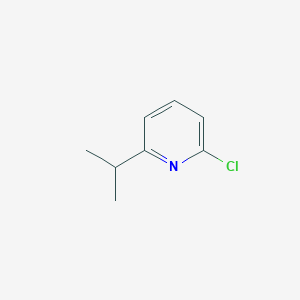
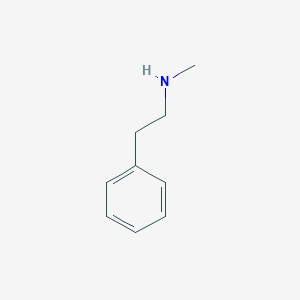
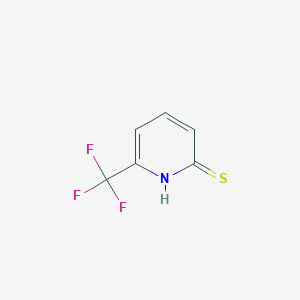
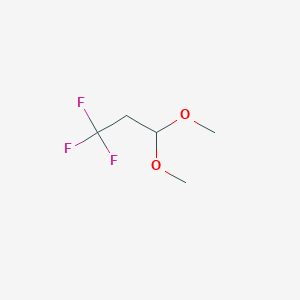
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
